Chembl4571716
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Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
Molecular structure analysis would involve examining the arrangement of atoms within the compound and could involve techniques such as X-ray crystallography .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances and any products formed .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Comprehensive Bioactivity Database
ChEMBL stands as a large-scale bioactivity database designed for drug discovery, containing over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets. This database is accessible through a web interface, data downloads, and web services, providing a foundational resource for the identification and development of new drugs (Gaulton et al., 2011).
Expansion and New Features
Over the years, ChEMBL has expanded to include new sources of bioactivity data, such as data sets from neglected disease screening, crop protection data, drug metabolism and disposition data, and bioactivity data from patents. It has also incorporated several improvements and new features like the annotation of assays and targets using ontologies, inclusion of targets and indications for clinical candidates, addition of metabolic pathways for drugs, and calculation of structural alerts (Gaulton et al., 2016).
Streamlined Access Through Web Services
ChEMBL web services have been updated to significantly increase the amount of data accessible from the underlying database and introduce new functionality, facilitating the development of applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).
Crop Protection Bioassay Data
Recognizing the relevance of its scientific use-cases beyond human health, ChEMBL has broadened its applicability to fields like crop protection research by incorporating an extensive dataset of bioactivity data for compounds with insecticidal, fungicidal, and herbicidal activity (Gaulton et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4/c1-15-5-6-17(11-16(15)2)20-13-21-24-28-31(25(33)29(24)9-10-30(21)27-20)14-23(32)26-19-8-7-18(34-3)12-22(19)35-4/h5-13H,14H2,1-4H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYZITDKZOOXAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)OC)OC)C3=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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